

In-Depth Technical Guide to Oxolinic Acid-d5: Chemical Properties and Structure

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Compound of Interest

Compound Name: Oxolinic Acid-d5

Cat. No.: B563869

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to **Oxolinic Acid-d5**. This deuterated analog of the quinolone antibiotic, oxolinic acid, serves as a valuable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for quantitative analysis.

Core Chemical Properties

Oxolinic Acid-d5, with the deuterium atoms located on the ethyl group, shares near-identical chemical properties with its non-deuterated counterpart, with the key difference being its increased mass. This mass difference is fundamental to its application in mass spectrometry-based analytical techniques.

Property	Value	Reference
Chemical Name	5-(Ethyl-d5)-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid	[1][2]
Synonyms	Oxolinic acid-(ethyl-d5), [2H5]-Oxolinic Acid	[3]
CAS Number	1189890-98-9	[1][4]
Molecular Formula	C ₁₃ H ₆ D ₅ NO ₅	[1]
Molecular Weight	266.26 g/mol	[1]
Melting Point	Similar to Oxolinic Acid (314-316 °C)	[5][6][7]
Solubility	Soluble in acetonitrile and methanol. The parent compound is sparingly soluble in ethanol, DMSO, and dimethylformamide, and soluble in 0.5 M NaOH (~50 mg/mL).	[8][9][10][11]
Storage	Store at 2-8°C for long-term storage.	[1]

Chemical Structure

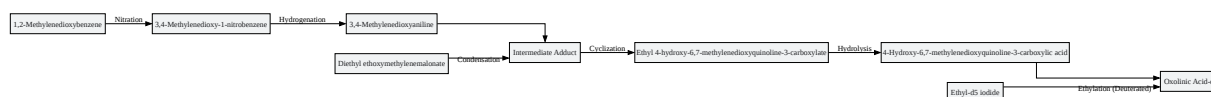
The foundational structure of **Oxolinic Acid-d5** is a quinolone core, characterized by a 4-quinolone ring system. The defining feature of this isotopologue is the presence of five deuterium atoms on the ethyl group attached to the nitrogen at position 1 of the quinolone ring.

Caption: Chemical structure of **Oxolinic Acid-d5**.

Experimental Protocols

Synthesis of Oxolinic Acid-d5

The synthesis of **Oxolinic Acid-d5** follows the established route for the non-deuterated analog, with the key modification being the use of a deuterated ethylating agent. The general synthetic scheme is as follows:



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Caption: Synthetic pathway for **Oxolinic Acid-d5**.

A detailed protocol for the synthesis of the parent compound, oxolinic acid, can be found in the literature and serves as a direct template for the synthesis of the deuterated analog.[12] The critical step is the N-alkylation of the quinolone ring system using a deuterated ethyl source, such as ethyl-d5 iodide, in the final step.

Quantification by LC-MS/MS using Oxolinic Acid-d5 as an Internal Standard

Oxolinic Acid-d5 is frequently employed as an internal standard for the accurate quantification of oxolinic acid in various biological matrices, including plasma, tissue, and environmental samples.[2][13] A representative LC-MS/MS protocol is outlined below.

Sample Preparation (e.g., for tissue samples):

- Homogenize the tissue sample in a suitable buffer.
- Spike the homogenate with a known concentration of **Oxolinic Acid-d5** solution.
- Perform a protein precipitation step using a solvent like acetonitrile.

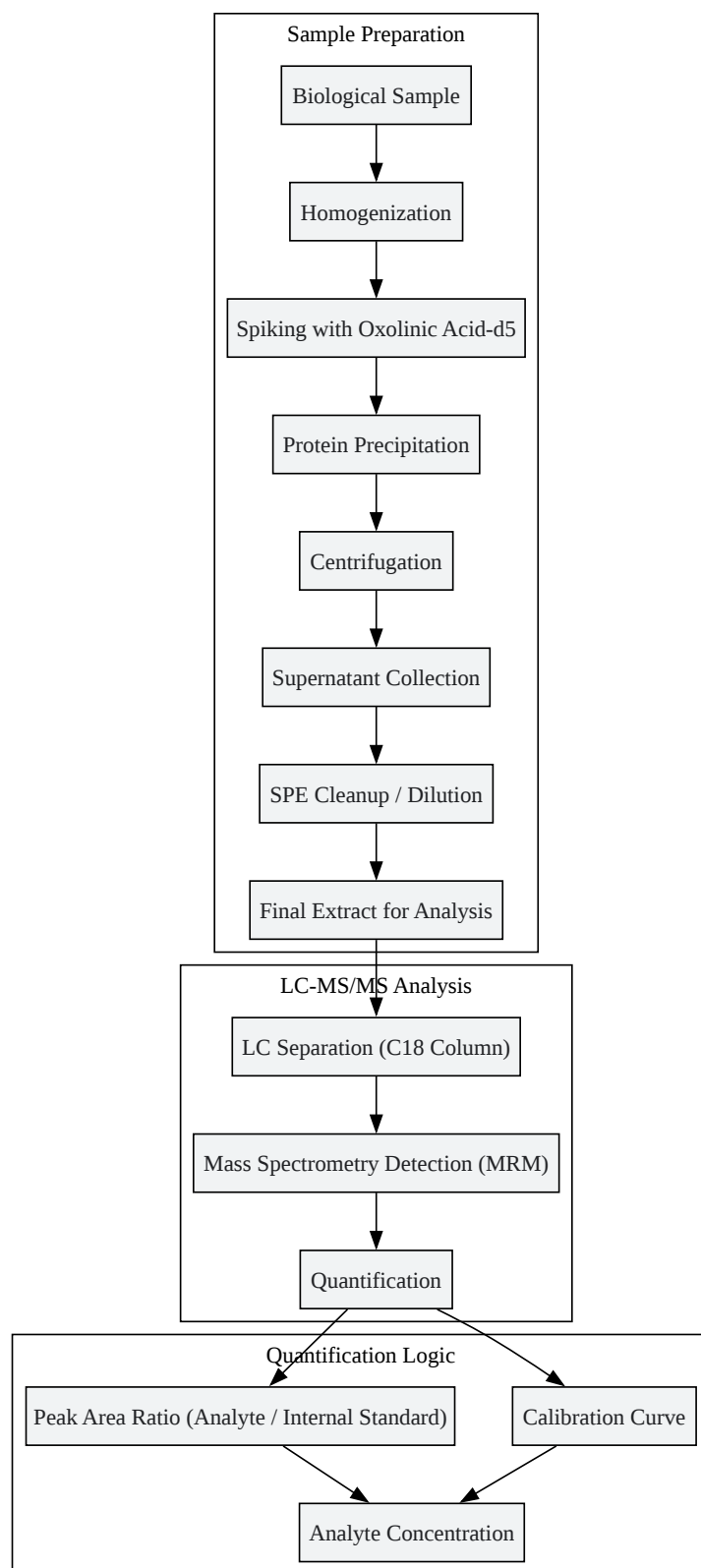
- Centrifuge to pellet the precipitated proteins.
- The supernatant can be further cleaned up using solid-phase extraction (SPE) or directly diluted for analysis.

Chromatographic Conditions:

- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol) is common.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
- Injection Volume: Typically 5-10 μ L.

Mass Spectrometric Conditions:

- Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the specific method optimization.
- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both oxolinic acid and **Oxolinic Acid-d5**. The increased mass of the deuterated standard allows for its distinct detection from the analyte.

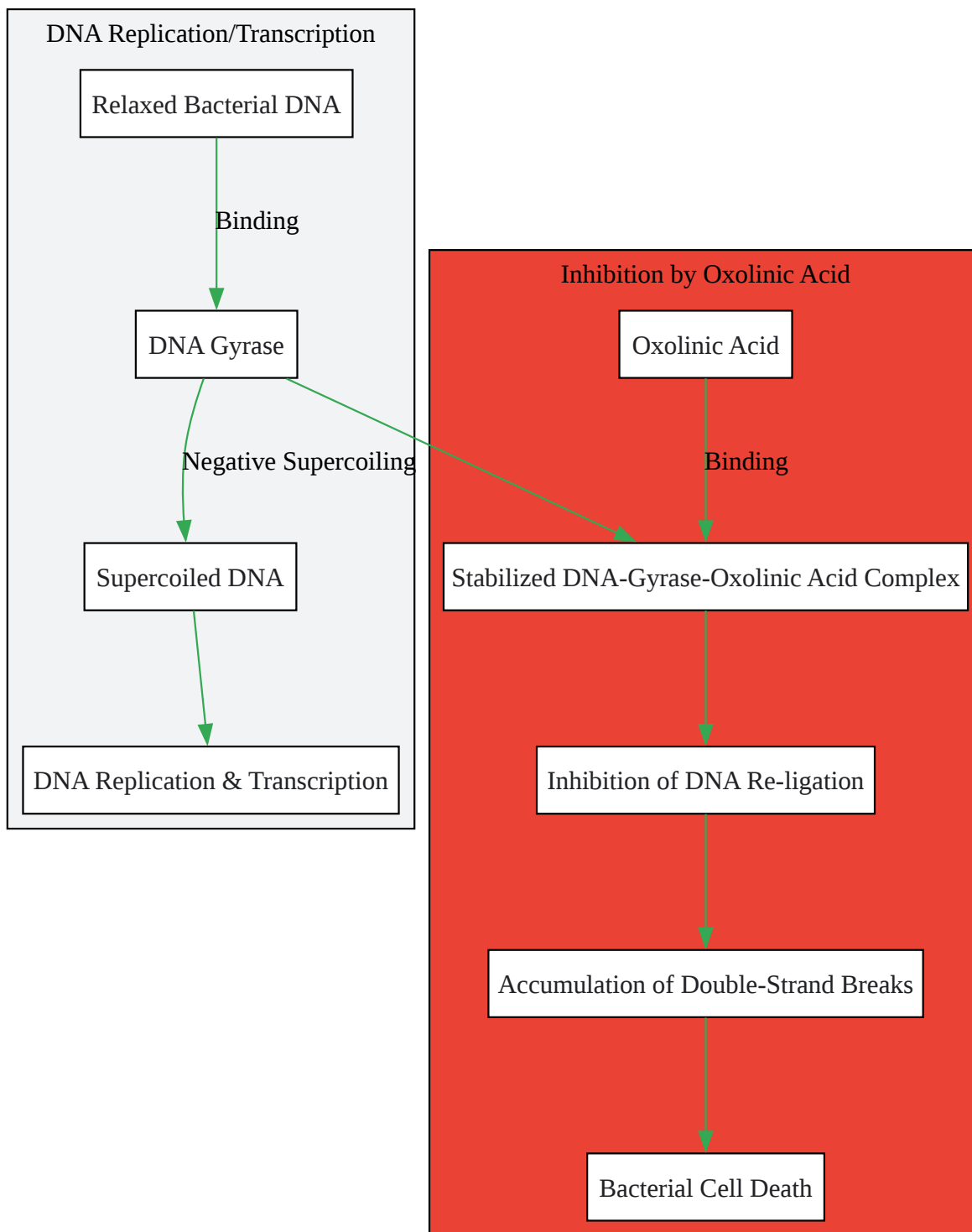


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Caption: Experimental workflow for quantification.

Mechanism of Action: DNA Gyrase Inhibition

Oxolinic acid, and by extension **Oxolinic Acid-d5**, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase).[8] This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. By binding to the DNA-gyrase complex, oxolinic acid stabilizes the cleavage complex, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.



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Caption: Oxolinic acid's mechanism of action.

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